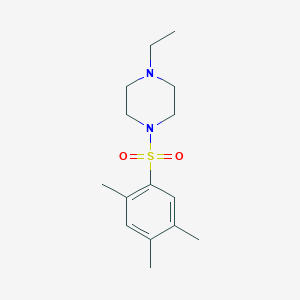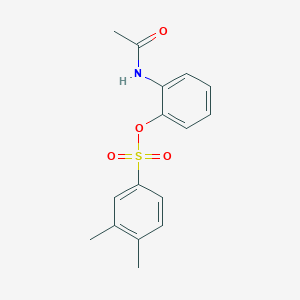![molecular formula C13H18Cl2N2O3S B272773 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)
2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is a chemical compound that has been extensively studied for its potential use in scientific research. It is a white crystalline powder that belongs to the class of piperazine derivatives. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to act as a GABA-A receptor agonist, which leads to the inhibition of neurotransmitter release in the brain. This results in the anxiolytic and sedative effects observed in research studies.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its well-established synthesis method and purity. This allows for consistent and reliable results across different research studies. However, one limitation of this compound is its potential for toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of research subjects.
Zukünftige Richtungen
There are many potential future directions for research on 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential use in the treatment of addiction and substance abuse disorders. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
In conclusion, 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is a promising compound for scientific research. Its well-established synthesis method and diverse range of biochemical and physiological effects make it a valuable tool for investigating the central nervous system and other areas of research. Further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Synthesemethoden
The synthesis of 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with piperazine in the presence of a base. The resulting product is then treated with ethanol to yield the final compound. This method has been optimized for high yield and purity and has been used in numerous research studies.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol has been used in a variety of scientific research studies. Its most common application is in the study of the central nervous system. This compound has been shown to have anxiolytic and sedative effects, making it useful for the treatment of anxiety and insomnia. It has also been investigated for its potential use in the treatment of schizophrenia and other psychiatric disorders.
Eigenschaften
Produktname |
2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
Molekularformel |
C13H18Cl2N2O3S |
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
2-[4-(4,5-dichloro-2-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-10-8-11(14)12(15)9-13(10)21(19,20)17-4-2-16(3-5-17)6-7-18/h8-9,18H,2-7H2,1H3 |
InChI-Schlüssel |
UVKGWRFUJUWBOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)CCO)Cl)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)CCO)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




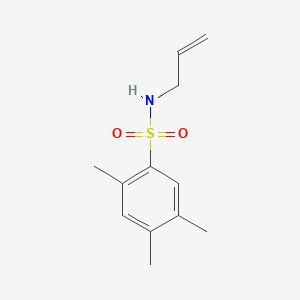
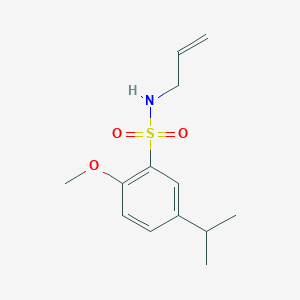
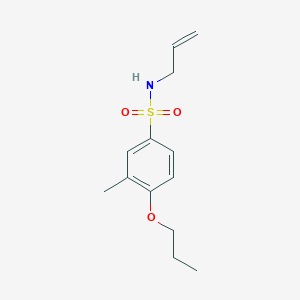

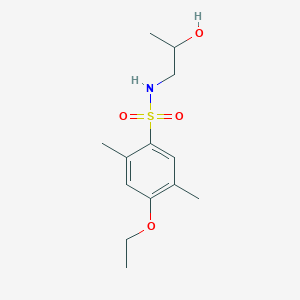
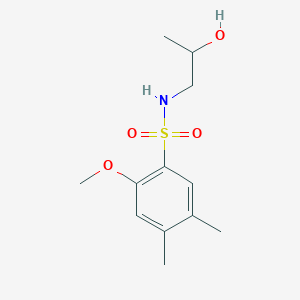

![1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)
